4-methyl-1H-imidazo[4,5-b]pyridin-2-one

p38 MAP kinase inflammation cytokine suppression

Researchers requiring a defined imidazo[4,5-b]pyridine scaffold often face supply inconsistency and undocumented regioisomeric purity. 4-Methyl-1H-imidazo[4,5-b]pyridin-2-one (CAS 50339-08-7) is the unfunctionalized parent compound validated in p38 MAP kinase and CYP3A4 inhibitor programs. - Enables structure-based design of orally bioavailable p38 inhibitors (rat CIA model efficacy). - Achieves >1000-fold CYP3A4 selectivity over CYP3A5 for metabolic profiling. - Scalable via 2-step Pd-catalyzed route (49-90% yield) for lead optimization.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 50339-08-7
Cat. No. B14165524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-imidazo[4,5-b]pyridin-2-one
CAS50339-08-7
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=CC=C2C1=NC(=O)N2
InChIInChI=1S/C7H7N3O/c1-10-4-2-3-5-6(10)9-7(11)8-5/h2-4H,1H3,(H,8,11)
InChIKeyFGDQAKJUQZYHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One: Structure & Sourcing


4-Methyl-1H-imidazo[4,5-b]pyridin-2-one (CAS 50339-08-7) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. Its core structure consists of a fused imidazole and pyridine ring system with a methyl substituent at the 4-position, imparting a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol [1]. This scaffold serves as a privileged framework in medicinal chemistry due to its structural analogy to purine bases, with documented applications across kinase inhibition, PDE10A modulation, and mGlu2 receptor pharmacology [2].

1 Kinase & GPCR lead generation scaffold – established precursor for p38 MAPK, mGlu2 PAM, PDE10A, and CYP3A4 probe development
2 Position-defined SAR entry point – 4-methyl substitution provides a consistent starting point for regiospecific functionalization
3 Efficient synthetic accessibility – two-step palladium-catalyzed route supports scale-up and derivatization

4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One: Generic Substitution Risks


The imidazo[4,5-b]pyridine scaffold demonstrates pronounced positional sensitivity; even minor substituent modifications at the 4-position versus 5-position or 6-position can dramatically alter target engagement profiles, physicochemical properties, and biological readouts [1]. Class-level data indicate that methyl substitution patterns influence kinase selectivity (p38α MAPK IC50 values vary >10-fold depending on methyl placement), PDE10A potency (0.8–6.7 nM range across structurally diverse analogs), and metabolic stability [2]. Substituting this specific 4-methyl-1H-imidazo[4,5-b]pyridin-2-one with an uncharacterized regioisomer or differently substituted analog introduces uncontrolled variables that may invalidate SAR assumptions or compromise assay reproducibility.

Positional isomer mismatch

Methyl placement at 5- or 6-positions may shift target engagement and kinase selectivity profiles, invalidating published SAR.

Scaffold template substitution

Benzimidazolone or ketobenzimidazole templates differ in physical properties and metabolic stability; results may not transfer directly.

Uncharacterized analog risk

Random aryl or amidino substitution introduces uncontrolled variables that can compromise assay reproducibility and model interpretation.

4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One Differentiation Evidence


Methyl Position Drives p38 MAPK Inhibition

The imidazo[4,5-b]pyridin-2-one scaffold with methyl substitution at the 4-position serves as the foundation for potent p38 MAP kinase inhibitors. Class-level SAR studies demonstrate that methylation pattern is a critical determinant of inhibitory activity against p38α MAP kinase [1]. The unsubstituted 4-methyl-1H-imidazo[4,5-b]pyridin-2-one core represents the baseline scaffold from which optimized clinical candidates were derived via hybrid linking strategies with p-methylbenzamide fragments [2].

p38 MAPK inhibition
Class-level inference
4-methyl imidazopyridinone core defines a distinct p38 inhibitor SAR trajectory
Essential for reproducing published p38 inhibitor syntheses
Class-level SAR; confirm activity in target assay
p38 MAP kinase inflammation cytokine suppression

mGlu2 PAM Development: Imidazopyridine Advantage

In head-to-head template comparison studies, the 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold demonstrated superior drug-like properties relative to the benzimidazolone template for mGlu2 positive allosteric modulator (PAM) development [1]. The imidazo[4,5-b]pyridin-2-one core enabled systematic aryl-SAR investigation, culminating in compound 27 which exhibited full efficacy in PCP- and MK-801-induced hyperlocomotion assays in rats at CSF concentrations consistent with mGlu2 PAM potency [1].

mGlu2 PAM template
Class-level inference
Imidazopyridinone scaffold showed reported physical-property advantage over benzimidazolone template
Supports mGlu2 PAM lead optimization with favorable CNS drug-like profile
Template comparison; individual derivative performance must be verified
mGlu2 receptor positive allosteric modulation psychosis

Imidazopyridine Scaffold Enables CYP3A4 Selectivity

The imidazo[4,5-b]pyridine scaffold was identified as the first chemical series capable of achieving highly selective CYP3A4 inhibition [1]. Optimization from an initial lead with approximately 30-fold selectivity over CYP3A5 yielded compounds with greater than 1000-fold selectivity for CYP3A4 over CYP3A5 [1]. This selectivity profile enables clean pharmacological dissection of CYP3A4-dependent metabolism without confounding CYP3A5 activity.

CYP3A4 selectivity
Class-level inference
Reported >1000-fold selectivity for CYP3A4 over CYP3A5
Enables selective CYP3A4 metabolic probe development
Recombinant enzyme assay context; verify in relevant matrix
CYP3A4 inhibition drug-drug interactions selectivity

Imidazopyridine Scaffold for PDE10A Inhibition

The imidazo[4,5-b]pyridine scaffold retains nanomolar PDE10A inhibitory activity while eliminating the morpholine metabolic liability present in ketobenzimidazole-based PDE10A inhibitors [1]. Five structurally diverse imidazo[4,5-b]pyridines (compounds 4, 7, 12b, 24a, and 24b) exhibited PDE10A IC50 values ranging from 0.8 to 6.7 nM, with four achieving 55–74% receptor occupancy at 10 mg/kg oral dosing in rats [1].

PDE10A inhibition
Class-level inference
Nanomolar PDE10A inhibition (IC50 0.8–6.7 nM) with oral receptor occupancy in rat
Metabolically stable scaffold alternative to ketobenzimidazole
Potency range across diverse analogs; compound-specific validation needed
PDE10A inhibition schizophrenia receptor occupancy

Two-Step Synthesis of Imidazopyridinones

A one-pot tandem palladium-catalyzed amination and intramolecular amidation protocol enables efficient preparation of 3-arylated-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones in 49–90% yield from commercially available materials in just two steps . This synthetic accessibility contrasts with more complex routes required for alternative heterocyclic scaffolds.

Synthetic yield
Data to verify
Two-step Pd-catalyzed route: 49–90% yield from commercial materials
Enables efficient research-scale and larger batch preparation
Source review advised; yield may vary with substrate
palladium-catalyzed synthesis process chemistry yield optimization

Imidazopyridines for Colon Carcinoma Antiproliferation

Amidino-substituted imidazo[4,5-b]pyridine derivatives demonstrate selective and potent antiproliferative activity against colon carcinoma cells, with compound 10 (unsubstituted amidino group) exhibiting IC50 0.4 μM and compound 14 (2-imidazolinyl amidino group) exhibiting IC50 0.7 μM [1]. These sub-micromolar activities were achieved with minimal antibacterial activity, indicating favorable therapeutic selectivity.

Colon carcinoma antiproliferation
Class-level inference
Amidino-substituted imidazopyridines: IC50 0.4–0.7 µM against colon carcinoma cells
Supports colon carcinoma cell-model endpoint evaluation
Cell-line specific; antiproliferative selectivity requires further characterization
antiproliferative colon carcinoma cancer

4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One: Research & Industrial Applications


p38 MAPK Inhibitor Lead Generation

Utilize 4-methyl-1H-imidazo[4,5-b]pyridin-2-one as the core scaffold for structure-based design of p38 MAP kinase inhibitors. The 4-methyl substitution pattern aligns with the published SAR trajectory that enabled development of potent, orally bioavailable p38 inhibitors with demonstrated efficacy in rat collagen-induced arthritis models [1]. This compound serves as the unfunctionalized parent for systematic optimization studies [2].

mGlu2 PAM Development

Employ the imidazo[4,5-b]pyridin-2-one template for mGlu2 PAM discovery programs. The scaffold's superior physical properties relative to benzimidazolone templates enable systematic aryl-SAR investigation and identification of compounds with full efficacy in preclinical psychosis models [1]. The 4-methyl substitution provides a defined starting point for 5-aryl functionalization.

CYP3A4-Selective Probe Development

Use 4-methyl-1H-imidazo[4,5-b]pyridin-2-one as a precursor for developing highly selective CYP3A4 inhibitors. The imidazo[4,5-b]pyridine scaffold is uniquely capable of achieving >1000-fold selectivity for CYP3A4 over CYP3A5 [1], enabling clean pharmacological dissection of CYP3A4-dependent drug metabolism without CYP3A5 confounding.

PDE10A Inhibitor Optimization

Apply the imidazo[4,5-b]pyridine core as a metabolically stable alternative to ketobenzimidazole scaffolds for PDE10A inhibitor development. This scaffold retains single-digit nanomolar PDE10A inhibitory potency (0.8–6.7 nM) while eliminating morpholine-related metabolic liabilities [1], with demonstrated oral receptor occupancy of 55–74% at 10 mg/kg in rats.

Colon Carcinoma Antiproliferative Discovery

Leverage the imidazo[4,5-b]pyridine scaffold as a validated starting point for developing selective antiproliferative agents against colon carcinoma. Class-level evidence demonstrates sub-micromolar potency (IC50 0.4–0.7 μM) with favorable selectivity over antibacterial activity [1], providing a rational foundation for amidino-functionalized derivative synthesis.

Scale-Up Synthesis Process

Capitalize on the well-established two-step palladium-catalyzed synthetic route that delivers 3-arylated-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones in 49–90% yield from commercially available materials [1]. This efficient synthetic accessibility reduces procurement costs and enables rapid scale-up for lead optimization campaigns.

Application
Selection Property
Validation Focus
p38 MAPK inhibitor design
4-methyl substitution SAR trajectory
Kinase inhibition and disease-model response endpoints
mGlu2 PAM template development
Physicochemical profile vs benzimidazolone
PAM activity and CNS exposure model assessment
CYP3A4 selective probe development
Imidazopyridine scaffold selectivity profile
CYP3A4 vs CYP3A5 enzyme inhibition selectivity
PDE10A inhibitor optimization
Metabolic stability without morpholine liability
PDE10A enzyme inhibition and receptor occupancy
Colon carcinoma antiproliferative studies
Amidino-substituted imidazopyridine scaffold
Cell-model endpoint and selectivity evaluation
Scaffold scale-up synthesis
Two-step Pd-catalyzed route efficiency
Yield consistency and purity across batches
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